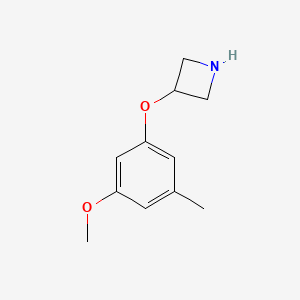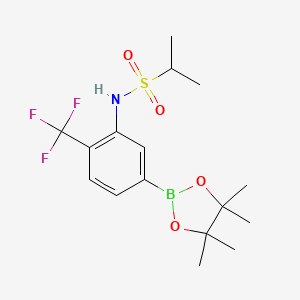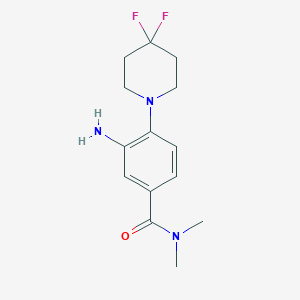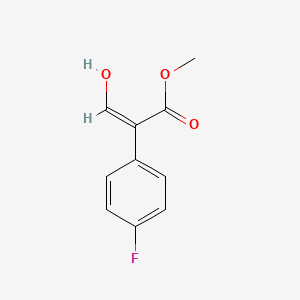
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate typically involves the reaction of 4-fluorobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by a selective reduction to yield the desired (Z)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of methyl 2-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of methyl 2-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate involves its interaction with specific molecular targets. The hydroxyacrylate moiety can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine: This compound also contains fluorophenyl groups but is used primarily in materials science for its unique optical properties.
Uniqueness
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is unique due to its combination of a hydroxyacrylate moiety and a fluorophenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl (Z)-2-(4-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3/b9-6- |
InChI Key |
TXTDVRNCZMFXTP-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C(=C\O)/C1=CC=C(C=C1)F |
Canonical SMILES |
COC(=O)C(=CO)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)

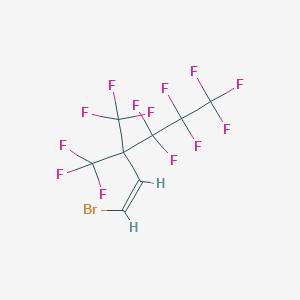
![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)
![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)

![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
